Physicochemical Profiling and Application Dynamics of 8-Ethylundecan-1-amine in Advanced Therapeutics
Physicochemical Profiling and Application Dynamics of 8-Ethylundecan-1-amine in Advanced Therapeutics
Executive Summary
As a Senior Application Scientist specializing in lipid chemistry and nanoparticle formulation, I approach the physicochemical profiling of 8-Ethylundecan-1-amine (CAS 86089-17-0) not merely as a catalog of static properties, but as a dynamic toolkit for advanced biomolecular engineering. While traditionally utilized as a surfactant intermediate[1], this branched primary aliphatic amine has emerged as a critical building block in the rational design of ionizable lipids for Lipid Nanoparticle (LNP) mRNA delivery systems[2]. The strategic placement of an ethyl branch at the C8 position fundamentally alters the thermodynamics of lipid packing, providing the structural basis for enhanced endosomal escape and cytosolic cargo release[3].
This whitepaper synthesizes the core physicochemical properties of 8-Ethylundecan-1-amine, details the mechanistic causality behind its utility in drug delivery, and provides self-validating experimental protocols for its integration into modern therapeutic workflows.
Molecular Architecture & Physicochemical Properties
The utility of 8-Ethylundecan-1-amine stems directly from its molecular architecture: a 13-carbon backbone terminating in a primary amine, disrupted by an ethyl group at the 8-position[1]. The primary amine (-NH2) serves as a highly reactive nucleophile, ideal for reductive amination or epoxide ring-opening during lipid synthesis.
Crucially, the hydrophobic branched tail prevents tight Van der Waals packing between adjacent lipid chains[2]. This steric hindrance lowers the phase transition temperature ( Tm ) of the resulting lipid, increasing membrane fluidity—a physicochemical property directly correlated with in vivo transfection efficacy[3].
Table 1: Core Physicochemical and Safety Profile
| Parameter | Value |
| Chemical Name | 8-Ethylundecan-1-amine[1] |
| Synonyms | Tridecanamine (branched/linear), Tridecylamine[1] |
| CAS Number | 86089-17-0[1] |
| Molecular Formula | C13H29N[1] |
| Molecular Weight | 199.38 g/mol [4] |
| SMILES String | CCCC(CC)CCCCCCCN[4] |
| InChIKey | KFBNTNYCQVDLBK-UHFFFAOYSA-N[4] |
| Physical State | Colorless to pale yellow clear liquid[1] |
| Solubility | Soluble in organic solvents; low aqueous solubility[1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Severe skin burns), H410 (Aquatic toxicity)[4] |
Mechanistic Insights: The Role of Branching in LNP Endosomal Escape
In LNP-mediated mRNA delivery, the primary bottleneck is endosomal entrapment; historically, less than 5% of internalized RNA successfully reaches the cytosol[5][6]. Lipids synthesized from 8-Ethylundecan-1-amine overcome this barrier through a pH-dependent structural metamorphosis[7].
At physiological pH (7.4), the tertiary amine headgroup of the formulated lipid remains predominantly neutral, allowing for stable LNP circulation[3]. Upon endocytosis, the endosomal pH drops below 6.0, triggering protonation of the amine[7]. The positively charged lipid then forms ion pairs with endogenous anionic endosomal lipids[3].
The Causality of Branching: Linear lipids tend to maintain a cylindrical geometry, favoring stable bilayer (lamellar, Lα ) structures. In contrast, the ethyl branch derived from 8-Ethylundecan-1-amine increases the cross-sectional area of the hydrophobic tail[8]. Upon protonation, this forces the lipid into a highly cone-shaped geometry, which thermodynamically drives a phase transition from the lamellar phase to the inverted hexagonal ( HII ) phase[3]. This non-bilayer structure physically disrupts the endosomal membrane, releasing the mRNA payload.
Fig 1: Mechanistic pathway of LNP endosomal escape driven by branched-tail ionizable lipids.
Experimental Workflows & Self-Validating Protocols
To harness 8-Ethylundecan-1-amine effectively, researchers must employ robust, self-validating synthetic and analytical workflows. The following protocols detail the synthesis of an ionizable lipid and the subsequent validation of its apparent pKa—the most critical predictor of in vivo efficacy[9].
Protocol 1: Synthesis of Branched Ionizable Lipids via Reductive Amination
This protocol utilizes reductive amination to attach two branched tails to a hydrophilic headgroup.
-
Step 1: Imine Formation. In an oven-dried flask under nitrogen, dissolve 8-Ethylundecan-1-amine (1.0 eq) and the target dialdehyde core (0.45 eq) in anhydrous dichloromethane (DCM). Stir at room temperature for 2 hours.
-
Step 2: Selective Reduction. Add Sodium triacetoxyborohydride (STAB, 3.0 eq) portion-wise over 15 minutes.
-
Expert Insight (Causality): STAB is specifically chosen over Sodium borohydride ( NaBH4 ) because its steric bulk and electron-withdrawing acetate groups render it a mild reducing agent. It selectively reduces the iminium ion intermediate without reducing unreacted aldehydes into primary alcohols, thereby preventing the accumulation of dead-end impurities.
-
-
Step 3: Quenching. After 12 hours of stirring, quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases.
-
Step 4: Extraction & Purification. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient containing 1% NH4OH ) to isolate the pure tertiary amine.
Protocol 2: Apparent pKa Determination via High-Throughput TNS Assay
The intrinsic pKa of 8-Ethylundecan-1-amine is highly basic (~10.6). However, for LNP efficacy, the apparent pKa of the formulated nanoparticle must fall between 6.0 and 7.0[9]. This self-validating TNS (6-(p-Toluidino)-2-naphthalenesulfonic acid) assay confirms the ionization threshold[10].
-
Step 1: Buffer Preparation. Prepare a series of buffers (150 mM NaCl, 20 mM sodium phosphate, 25 mM ammonium citrate, 20 mM ammonium acetate) adjusted to pH 2.0 through 12.0 in 0.5 pH increments[10].
-
Step 2: Equilibration. In a black 96-well microplate, add 90 µL of each pH buffer per well (in triplicate). Add 2 µL of the LNP formulation (containing the synthesized lipid) to each well.
-
Step 3: Probe Addition. Add 8 µL of a 25 µM TNS stock solution to each well (final TNS concentration: 2 µM).
-
Expert Insight (Causality): TNS is an environmentally sensitive fluorophore. In aqueous (neutral) environments, its fluorescence is heavily quenched. However, as the pH drops below the LNP's pKa, the lipids protonate. The negatively charged TNS binds electrostatically to the cationic LNP surface, inserting into the hydrophobic lipid layer, which triggers a massive spike in fluorescence[11].
-
-
Step 4: Measurement & Analysis. Read the plate using a spectrofluorometer (Excitation: 321 nm, Emission: 445 nm). Plot the fluorescence intensity against pH and fit the data to a sigmoidal Boltzmann distribution. The pH value corresponding to 50% of the maximum fluorescence is the apparent pKa[10].
Fig 2: Step-by-step experimental workflow for determining the apparent pKa of LNP formulations using the TNS fluorescence assay.
Safety, Handling, and Environmental Mitigation
While 8-Ethylundecan-1-amine is a potent synthetic tool, it requires rigorous safety protocols. As a primary aliphatic amine, it is highly basic and classified under GHS as causing severe skin burns and eye damage (H314)[4]. All synthetic handling must occur within a certified fume hood using nitrile gloves and face shields.
Furthermore, the compound exhibits high aquatic toxicity (H400/H410) due to its amphiphilic nature, which can disrupt the cellular membranes of aquatic organisms[4]. Aqueous waste streams from the reductive amination protocol must be segregated, neutralized, and disposed of via certified hazardous waste contractors, strictly avoiding environmental discharge.
Sources
- 1. CAS 86089-17-0: Tridecanamine, branched and linear [cymitquimica.com]
- 2. Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Tridecylamine, branched and linear | C13H29N | CID 22833454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 7. oaepublish.com [oaepublish.com]
- 8. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 11. pubs.acs.org [pubs.acs.org]
